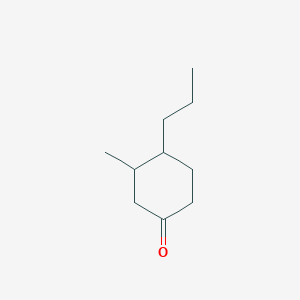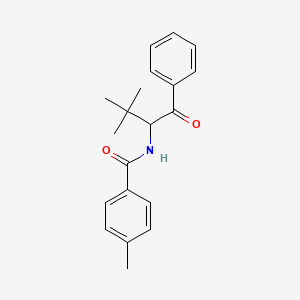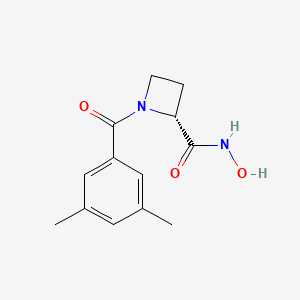
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde is an organic compound with a complex structure, characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups on a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the hydroxylation and methoxylation of naphthalene derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in certain cell types . This inhibition is likely due to the compound’s ability to interfere with signaling pathways that regulate cytokine production.
Comparaison Avec Des Composés Similaires
- 4,7,8-Trimethoxy-naphthalene-2-carboxylic acid
- 6-Hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde
Comparison: Compared to these similar compounds, 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. For instance, its hydroxyl and methoxy groups contribute to its solubility and reactivity, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
918548-48-8 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O5/c1-17-8-4-9-10(7-15)11(16)6-13(19-3)14(9)12(5-8)18-2/h4-7,16H,1-3H3 |
Clé InChI |
IXGSZHPEKIHCAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


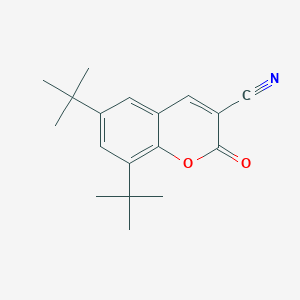
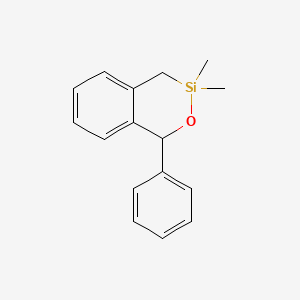
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
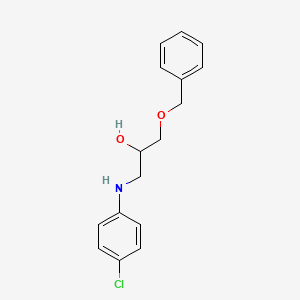


![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
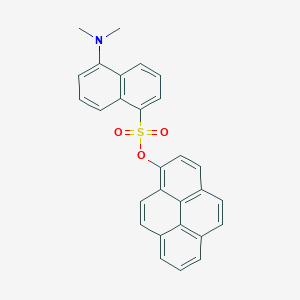
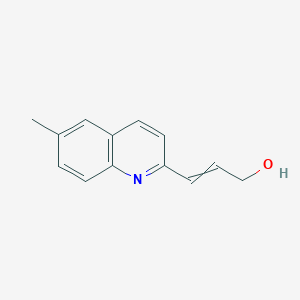
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
